

# Spectroscopic Profile of 4-Bromo-2-nitroanisole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2-nitroanisole

Cat. No.: B183251

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-nitroanisole** (CAS No. 33696-00-3), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Introduction

**4-Bromo-2-nitroanisole**, with the molecular formula  $C_7H_6BrNO_3$  and a molecular weight of 232.03 g/mol, is a substituted aromatic compound.<sup>[1][2]</sup> Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This guide presents a compilation of available spectral data and the experimental protocols for their acquisition.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-2-nitroanisole**. Due to the limited availability of publicly accessible, peer-reviewed raw data, some of the following sections include predicted values based on established spectroscopic principles and data from analogous compounds. These predictions are clearly identified.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR Spectroscopy

Predicted Data: The proton NMR spectrum of **4-Bromo-2-nitroanisole** is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the bromo, nitro, and methoxy substituents.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.8 - 8.0	d	~2.5
H-5	7.5 - 7.7	dd	~8.5, ~2.5
H-6	7.0 - 7.2	d	~8.5
-OCH <sub>3</sub>	3.9 - 4.1	s	-

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

A literature reference indicates that the  $^{13}\text{C}$  NMR spectrum of **4-Bromo-2-nitroanisole** has been reported.[1] However, the specific chemical shift values were not accessible in the public domain at the time of this guide's compilation. Based on established substituent effects on aromatic rings, the following are predicted chemical shifts:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (-OCH <sub>3</sub> )	155 - 160
C-2 (-NO <sub>2</sub> )	140 - 145
C-3	120 - 125
C-4 (-Br)	115 - 120
C-5	130 - 135
C-6	110 - 115
-OCH <sub>3</sub>	56 - 58

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-nitroanisole** is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a complete peak list is not readily available, the predicted key absorptions are listed below.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Mode
Aromatic C-H	3100 - 3000	Stretching
Aliphatic C-H (-OCH <sub>3</sub> )	2950 - 2850	Stretching
Aromatic C=C	1600 - 1450	Stretching
Asymmetric NO <sub>2</sub> Stretch	1550 - 1510	Stretching
Symmetric NO <sub>2</sub> Stretch	1360 - 1320	Stretching
C-O (Aryl-Alkyl Ether)	1275 - 1200	Asymmetric Stretching
C-O (Aryl-Alkyl Ether)	1075 - 1020	Symmetric Stretching
C-Br	680 - 515	Stretching

## Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-2-nitroanisole** obtained by electron ionization (EI) would show the molecular ion peak and several fragment ions. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M<sup>+</sup> and M<sup>+2</sup> peaks).

m/z	Proposed Fragment
231/233	$[M]^+$ (Molecular Ion)
216/218	$[M - CH_3]^+$
186/188	$[M - NO_2]^+$
152	$[M - Br]^+$
107	$[C_7H_7O]^+$
77	$[C_6H_5]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-nitroanisole** in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry NMR tube.
- Data Acquisition: Acquire the  $^1H$  and  $^{13}C$  NMR spectra on a 300 MHz or higher field NMR spectrometer.
- $^1H$  NMR Parameters: Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- $^{13}C$  NMR Parameters: Typically acquired with proton decoupling, using a  $45^\circ$  pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve an adequate signal-to-noise ratio.

## IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4-Bromo-2-nitroanisole** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform

powder is obtained.

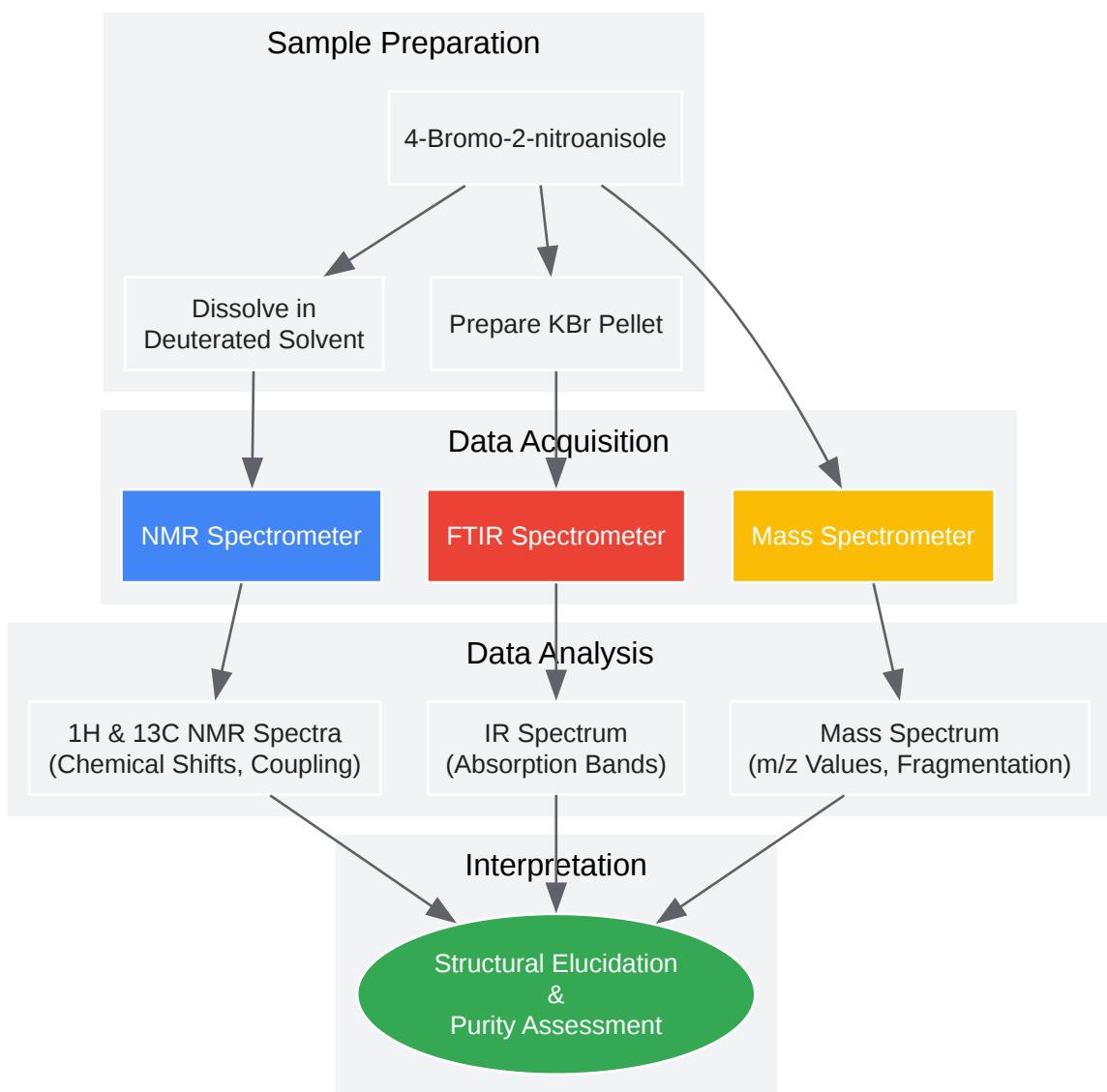
- Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-2-nitroanisole**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

## Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for **4-Bromo-2-nitroanisole**. While a complete set of experimentally verified data is not fully available in the public domain, the information and protocols presented here serve as a valuable resource for the identification and characterization of this compound in a research and development setting. Further experimental work is encouraged to confirm the predicted spectral features.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183251#spectroscopic-data-for-4-bromo-2-nitroanisole-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

